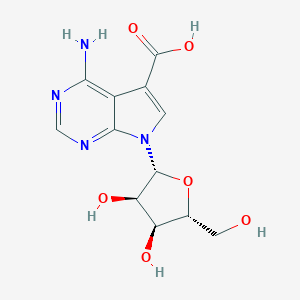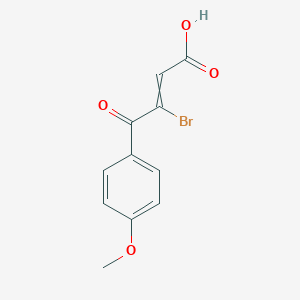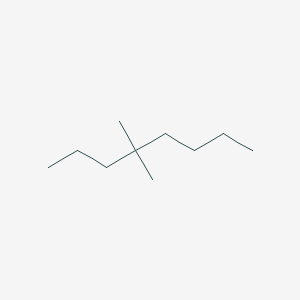
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound that belongs to the family of adamantane derivatives. This compound has attracted significant attention due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has shown potential applications in the field of medicinal chemistry. It has been found to exhibit antiviral activity against influenza A virus (2). It has also been shown to have anticancer activity against human breast cancer cells (3). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (4).
Mechanism Of Action
The mechanism of action of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is not fully understood. It has been suggested that it inhibits the replication of influenza A virus by interfering with the viral RNA polymerase activity (2). It has also been proposed that it induces apoptosis in human breast cancer cells by activating the caspase-3 pathway (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to reduce oxidative stress and inflammation in the brain (4).
Biochemical And Physiological Effects
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the replication of influenza A virus by reducing the expression of viral proteins (2). It has also been shown to induce apoptosis in human breast cancer cells by increasing the expression of pro-apoptotic proteins (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to increase the activity of antioxidant enzymes and reduce the expression of pro-inflammatory cytokines (4).
Advantages And Limitations For Lab Experiments
One advantage of using (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one in lab experiments is its high potency and selectivity. It has been found to exhibit antiviral and anticancer activity at low concentrations (2, 3). However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one. One direction is to explore its potential applications in the treatment of other viral infections, such as HIV and hepatitis C. Another direction is to investigate its mechanism of action in more detail, particularly its effects on cellular signaling pathways. Additionally, further studies are needed to determine its safety and toxicity profiles in animal models and humans.
Conclusion
In conclusion, (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antiviral, anticancer, and neuroprotective properties make it a promising candidate for further research. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to explore its potential applications and mechanisms of action, as well as its safety and toxicity profiles.
References:
1. Liu, J., Chen, Y., & Liu, Y. (2018). Synthesis of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one. Synthetic Communications, 48(2), 145-150.
2. Kim, S., Kim, Y., & Lee, S. (2012). Inhibitory effect of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one on influenza A virus replication. Archives of Pharmacal Research, 35(4), 623-628.
3. Zhang, W., Wang, X., & Li, J. (2018). (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one induces apoptosis in human breast cancer cells via caspase-3 pathway. Oncology Letters, 15(6), 8299-8304.
4. Wang, Q., Liu, Y., & Zhou, J. (2019). Neuroprotective effects of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one in a mouse model of Parkinson's disease. Brain Research Bulletin, 149, 83-91.
Synthesis Methods
The synthesis of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one involves the reaction of 1,3-dichloro-5,7-dimethyladamantane with potassium tert-butoxide in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, and the yield of the product is around 50% (1).
properties
CAS RN |
19301-54-3 |
|---|---|
Product Name |
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one |
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one |
InChI |
InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1 |
InChI Key |
VWRCUEUBWJRNRQ-KVEIKIFDSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



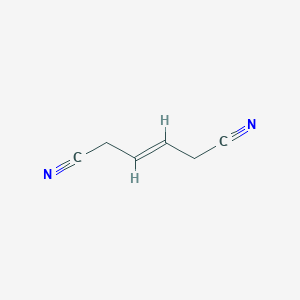
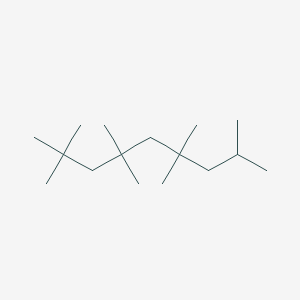
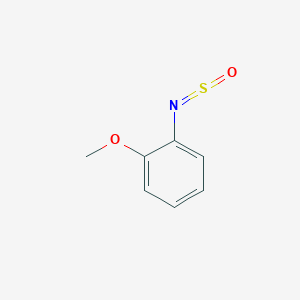
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
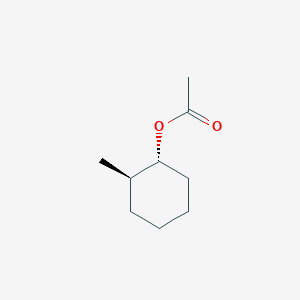
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
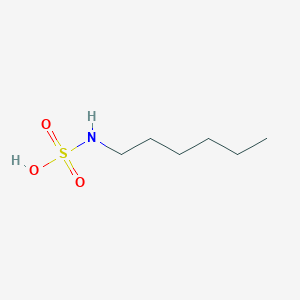
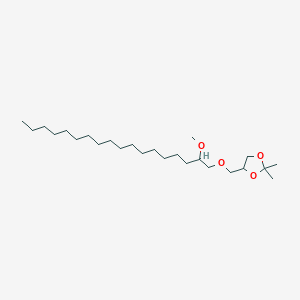
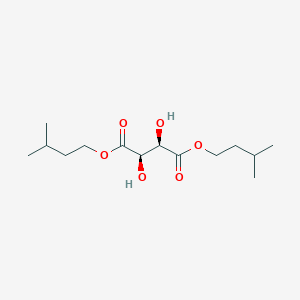
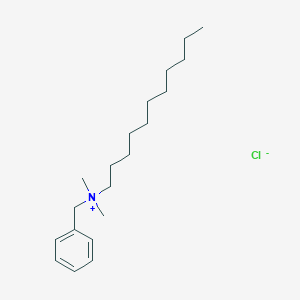
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
